molecular formula C9H10N4 B6615083 4-Benzylamino-4H-1,2,4-triazole CAS No. 6111-75-7

4-Benzylamino-4H-1,2,4-triazole

Cat. No. B6615083
CAS RN: 6111-75-7
M. Wt: 174.20 g/mol
InChI Key: SPDFDAGDXMPLTG-UHFFFAOYSA-N
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Description

4-Benzylamino-4H-1,2,4-triazole, or 4-BTA, is an organic compound that is used in a variety of scientific experiments and research. It is a heterocyclic compound that is composed of a benzyl group attached to a 1,2,4-triazole ring. 4-BTA has been used in a range of scientific applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Structural Analysis

  • Chemical Structure and Interactions : 4-Benzylamino-4H-1,2,4-triazole is characterized by a 1,2,4-triazole ring and two benzene rings, which are essentially planar. The molecules display intermolecular N-H...O and N-H...N hydrogen bonds, and a weak pi-pi stacking interaction, contributing to their stability and reactivity (Yilmaz et al., 2005).

Antimicrobial Properties

  • Antimicrobial Activity : 4-Benzylamino-4H-1,2,4-triazole derivatives have been synthesized and shown to possess antimicrobial properties. These derivatives are effective against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Sahoo, Sharma, & Pattanayak, 2010).

Pharmacological Activity

  • Aromatase-Inhibitory Activity : Certain 4-Benzylamino-1,2,4-triazole derivatives exhibit significant inhibitory activity on aromatase, an enzyme involved in estrogen synthesis. This suggests their potential use in the development of new pharmaceuticals for conditions influenced by estrogen levels (Okada et al., 1997).

Drug Development

  • Potential Antitubercular Agents : A series of 4-Benzylamino-1,2,4-triazole derivatives have been synthesized and evaluated as potential antitubercular agents. Some compounds have shown promising activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Mohan Krishna et al., 2014).

Corrosion Inhibition

  • Protection against Corrosion : 4-Benzylamino-4H-1,2,4-triazole derivatives have been studied for their effectiveness in preventing corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors and their efficiency varies with the nature of substituents in the molecule (Bentiss et al., 2007).

Antioxidant Activity

  • Antioxidant Potential : Novel 4-Benzylamino-1,2,4-triazole derivatives have been synthesized and assessed for their antioxidant properties. Some derivatives have shown significant antioxidant potential, indicating their use in developing new antioxidant agents (Aziz et al., 2019).

Antifungal Applications

  • Antifungal Activity : Synthesized 4-Benzylamino-1,2,4-triazole derivatives have demonstrated effective antifungal properties. These compounds could be explored for the development of new antifungal medications (Singh & Singh, 2009).

properties

IUPAC Name

N-benzyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-4-9(5-3-1)6-12-13-7-10-11-8-13/h1-5,7-8,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDFDAGDXMPLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340262
Record name 4H-1,2,4-Triazol-4-amine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylamino-4H-1,2,4-triazole

CAS RN

6111-75-7
Record name 4H-1,2,4-Triazol-4-amine, N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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